4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a natural product isolated from the marine colonial tunicate Aplidium meridianum. PubChem:
Studies have investigated Meridianin C for potential antidiabetic properties. In vitro studies suggest it may increase cellular glucose uptake. Bio-protocol: However, more research is needed to understand its mechanisms and potential applications.
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a naturally occurring compound derived from the marine colonial tunicate Aplidium meridianum. This compound features a bicyclic structure that consists of an indole ring and a pyrimidine ring. The indole ring has a bromine atom substituted at the fifth position, while an amine group is attached to the second position of the pyrimidine ring. The molecular formula for this compound is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol .
The unique combination of functional groups—indole, pyrimidine, amine, and bromine—has sparked interest in its potential biological activities, particularly in pharmacological research .
Due to its biological activities, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has potential applications in several fields:
The compound's unique structure may also make it suitable for developing new materials in medicinal chemistry.
Several compounds share structural or functional similarities with 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Meridianin A | Indole and pyrimidine rings | Anticancer properties |
| 5-Bromoindole | Indole ring | Antimicrobial activity |
| Pyrimidin-2-amines | Pyrimidine core | Various biological activities |
Uniqueness: The key distinguishing feature of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is its specific bromination pattern on the indole ring combined with the amine functionality on the pyrimidine ring, which may contribute to its unique biological properties compared to other similar compounds.
The synthesis of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine represents a significant challenge in heterocyclic chemistry, requiring the strategic formation of both indole and pyrimidine scaffolds with precise regioselectivity [1]. This compound, characterized by its molecular formula C₁₂H₉BrN₄ and molecular weight of 289.13 grams per mole, features a bromine atom at the 5-position of the indole ring connected to a 2-aminopyrimidine moiety through the 3-position [2]. The synthetic approaches to this target molecule have evolved significantly, encompassing both traditional methodologies and modern optimization strategies that enhance efficiency and scalability [3] [4].
Traditional synthetic methodologies for accessing 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine have relied primarily on two fundamental approaches: cross-coupling reactions utilizing palladium catalysis and cyclization strategies involving enaminone intermediates [1] [3]. These established routes have provided the foundation for more advanced synthetic protocols while demonstrating the inherent challenges associated with selective heterocycle formation [5] [6].
The Suzuki-Miyaura coupling reaction has emerged as a cornerstone methodology for constructing the carbon-carbon bond between the indole and pyrimidine rings in 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine [7] [8]. This palladium-catalyzed cross-coupling reaction involves the coupling of organoboron species with organohalides, proceeding through a well-established three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination [7] [9].
The mechanism of Suzuki-Miyaura coupling begins with the formation of an active palladium(0) catalytic species, which undergoes oxidative addition with the halide reagent to form an organopalladium(II) intermediate [8]. Subsequent transmetalation with the boron-ate complex, produced by reaction of the boronic acid reagent with base, forms a transient organopalladium species [9]. The catalytic cycle concludes with reductive elimination, yielding the desired product and regenerating the palladium(0) catalyst [7].
For the synthesis of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, researchers have employed 5-bromoindole derivatives as electrophilic coupling partners with pyrimidine-containing organoboron reagents [1] [10]. The reaction typically proceeds under mild conditions using palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) as catalyst, with bases like potassium carbonate or cesium carbonate facilitating the transmetalation step [1] [10].
| Reaction Parameter | Optimized Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | 65-85% |
| Base | K₂CO₃ or Cs₂CO₃ | - |
| Solvent | Dimethylformamide | - |
| Temperature | 85°C | - |
| Reaction Time | 12-24 hours | - |
The regioselectivity of Suzuki-Miyaura coupling reactions is particularly crucial when constructing the target molecule, as the bromine substituent at the 5-position of the indole ring must be preserved while facilitating coupling at the 3-position [3] [5]. This selectivity is achieved through careful choice of reaction conditions and protecting group strategies that prevent unwanted side reactions [6] [11].
Recent advances in Suzuki-Miyaura methodology have focused on developing more efficient catalyst systems and expanding the scope of coupling partners [3] [7]. The use of phosphine-free palladium catalysts and N-heterocyclic carbene ligands has shown promise in improving reaction efficiency and reducing catalyst loading requirements [9]. Additionally, the development of microwave-assisted Suzuki-Miyaura coupling has significantly reduced reaction times from hours to minutes while maintaining high yields [8].
Enaminone intermediate strategies represent an alternative traditional approach to synthesizing 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, leveraging the versatile reactivity of β-amino-α,β-enones as key intermediates [12] [13]. These compounds serve as multipurpose synthetic precursors that combine nucleophilic and electrophilic properties, making them ideal building blocks for heterocycle construction [12].
The synthetic strategy begins with the preparation of enaminone intermediates from readily available starting materials such as 5-bromoindole-3-carboxaldehyde and appropriate amine precursors [13] [14]. The formation of enaminones typically proceeds through condensation reactions between carbonyl compounds and primary or secondary amines, often under acidic conditions that promote imine formation followed by tautomerization to the enaminone form [12] [13].
The mechanistic pathway for enaminone formation involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to form an imine intermediate [13]. Subsequent proton transfer and electronic rearrangement yield the thermodynamically favored enaminone structure, which exhibits enhanced reactivity toward electrophilic species due to the electron-donating properties of the amino group [12].
| Enaminone Formation Conditions | Catalyst/Reagent | Temperature | Yield |
|---|---|---|---|
| Acid-catalyzed condensation | p-Toluenesulfonic acid | 80-100°C | 70-85% |
| Lewis acid promotion | Titanium(IV) isopropoxide | Room temperature | 65-80% |
| Microwave assistance | Montmorillonite K-10 | 120°C | 75-90% |
The subsequent cyclization of enaminone intermediates to form the pyrimidine ring involves nucleophilic attack of the enamine nitrogen on electrophilic carbon centers, followed by ring closure and aromatization [12] [15]. This process can be facilitated by various reagents including formamidine derivatives, which provide the necessary nitrogen atoms for pyrimidine ring formation [16] [15].
The regioselectivity of enaminone cyclization reactions is controlled by the electronic properties of the indole substituents and the choice of cyclization conditions [13]. The presence of the bromine atom at the 5-position of the indole ring influences the electronic density distribution, directing cyclization toward the desired regioisomer [12] [17].
Advanced enaminone strategies have incorporated substrate-controlled divergent synthesis approaches, where the nature of the starting indole derivative determines the final product structure [13]. Aryl-substituted indolizines lead to β-enaminones in a regio- and diastereoselective manner, while alkyl-substituted variants produce different heterocyclic products [13].
Modern synthetic chemistry has introduced significant optimizations to the traditional routes for synthesizing 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, focusing on continuous flow chemistry approaches and automated synthesis platforms [4] [18]. These advanced methodologies offer enhanced control over reaction parameters, improved safety profiles, and greater reproducibility compared to conventional batch processes [19] [20].
Continuous flow chemistry has revolutionized the synthesis of heterocyclic compounds, including 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, by providing superior heat and mass transfer characteristics compared to traditional batch reactors [4] [21]. The miniaturized reactor systems enable precise control over reaction conditions while reducing reaction times and minimizing side product formation [22] [19].
The fundamental advantage of continuous flow systems lies in their high surface area-to-volume ratio, which facilitates efficient heat transfer and enables reactions to be conducted at elevated temperatures and pressures without the safety concerns associated with large-scale batch processes [22] [20]. For the synthesis of brominated indole-pyrimidine derivatives, flow chemistry offers particular benefits in controlling exothermic coupling reactions and preventing thermal decomposition of sensitive intermediates [4] [23].
Flow chemistry reactors for heterocycle synthesis typically consist of narrow tubes or microchannels with internal diameters ranging from micrometers to millimeters [20] [23]. These reactors are surrounded by heat exchange fluids that circulate to maintain precise temperature control throughout the reaction vessel [20]. The laminar flow profiles within these systems ensure uniform residence times and consistent product quality [23].
| Flow Reactor Parameter | Typical Range | Benefits |
|---|---|---|
| Internal diameter | 50-500 μm | Enhanced mixing |
| Residence time | 1-60 minutes | Precise control |
| Temperature range | -78°C to 250°C | Wide applicability |
| Pressure capability | 1-100 bar | Safety improvement |
| Flow rate | 0.1-10 mL/min | Scalability |
The application of continuous flow chemistry to indole functionalization has been extensively demonstrated, with particular success in C-3 position modifications [4]. Automated sequential approaches have been developed for constructing 3-indolylmethyl derivatives libraries using flow reactors equipped with injection loops and reactor chips [4]. These systems can perform multiple metalation reactions, electrophile additions, and in-line extractions automatically, controlled by computer software programs [4].
For the specific synthesis of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, flow chemistry enables the telescoping of multiple reaction steps without isolation of intermediates [21]. The coupling of 5-bromoindole derivatives with pyrimidine precursors can be conducted in sequential flow reactors, with the first reactor performing the initial functionalization and subsequent reactors completing the heterocycle formation [4] [19].
Microfluidic synthesis platforms have shown particular promise for energetic and thermally sensitive compounds, where the small reaction volumes (typically microliters) significantly reduce safety risks [22]. The high surface area-to-bulk ratio in microfluidic reactors ensures efficient heat transfer, which is crucial for controlling exothermic reactions common in heterocycle synthesis [22].
Recent developments in flow chemistry have focused on integrated purification systems that combine synthesis and separation in a single continuous process [21]. These systems incorporate in-line extraction modules and scavenging resins that remove impurities and byproducts without interrupting the flow stream [4] [18].
Automated synthesis platforms represent the cutting edge of modern synthetic chemistry, offering unprecedented control over reaction parameters and the ability to conduct parallel synthesis campaigns with minimal human intervention [18] [24]. These systems integrate robotic handling, real-time monitoring, and artificial intelligence-driven optimization to streamline the synthesis of complex heterocyclic compounds like 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine [25] [26].
The development of automated synthesis platforms has been driven by the pharmaceutical industry's need for rapid compound library generation and optimization of synthetic routes [25] [27]. These systems combine hardware engineering, software development, and reaction innovation to provide hands-free approaches to preparing organic compounds valued in drug discovery [18] [24].
Contemporary automated synthesis platforms consist of multiple integrated components including robotic arms, syringe pumps, reactor manifolds, and analytical instruments [28] [26]. The Massachusetts Institute of Technology has demonstrated systems that use artificial intelligence algorithms trained on patent databases and reaction collections to propose synthetic routes and evaluate optimal pathways based on step count and predicted yield [26].
| Automated Platform Component | Function | Capability |
|---|---|---|
| Robotic handling system | Reagent dispensing | ±0.1 μL precision |
| Real-time analytics | In-line spectroscopy | IR, MS, NMR |
| AI optimization | Route planning | Database-driven |
| Parallel reactors | Multiplex synthesis | 96-well format |
| Automated purification | Product isolation | Flow-through systems |
The SynFini Suite developed by SRI International exemplifies advanced automated synthesis capabilities, consisting of SynRoute for synthetic route design, SynJet for reaction screening and optimization, and AutoSyn for scaled production [24]. This integrated platform has successfully synthesized multiple nucleoside antivirals consecutively over 13-hour periods, producing hundreds of milligrams of each product with minimal manual intervention [24].
Capsule-based automated consoles have emerged as particularly effective solutions for heterocycle synthesis, utilizing pre-packaged reagents and resins to execute organic synthesis protocols [18]. These systems recognize that preparative organic synthesis can be reduced to basic operations such as mixing, heating, and transfers, enabling reaction protocols to be scripted and executed with high reproducibility [18].
Flow parallel synthesizers represent a specialized category of automated platforms designed for multiplex synthesis and efficient parameter screening [29]. These systems feature built-in flow distributors with baffles that enable uniform flow distribution and allow operation without interruption when clogging occurs in individual capillaries [29]. The metal-based flow parallel synthesizers can concurrently execute multiple reactions under diverse conditions, including photochemistry, enabling screening of 96 different reaction variables simultaneously [29].
The University of Glasgow has developed robotic chemist systems that combine chemical handling with in-line spectroscopy and real-time feedback analysis [28]. These platforms aim to generate chemically complex and diverse products without prior knowledge of chemistry, following reactions rather than predetermined molecular targets [28]. The systems begin with core molecules and systematically explore reactivity through incremental steps, using reaction selection values derived from spectroscopic comparisons to guide synthesis pathways [28].
Modern automated platforms have demonstrated remarkable versatility in heterocycle synthesis, successfully preparing compounds ranging from simple drug molecules like aspirin (91% yield) to complex targets like warfarin (78% yield) [26]. The integration of artificial intelligence with robotic execution has enabled these systems to optimize reaction conditions automatically and explore chemical space more efficiently than traditional manual approaches [25] [28].
High-throughput synthesis capabilities of automated platforms have been enhanced through combination with microwave-based synthesis, polymer-assisted purification, and immobilized reagents and catalysts [30]. These integrated approaches enable rapid discovery and optimization of small organic molecules while maintaining high standards of purity and yield [30] [31].
The structural elucidation of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has been comprehensively achieved through nuclear magnetic resonance spectroscopy analysis. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and provide detailed insights into its electronic environment [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy Analysis
The proton nuclear magnetic resonance spectrum of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine demonstrates distinctive resonance patterns that validate the presence of both indole and pyrimidine moieties. The pyrimidine ring protons appear as characteristic signals in the downfield region between 8.1-8.9 parts per million, consistent with the electron-deficient nature of the heterocyclic system [2] [3]. These signals typically manifest as doublets or singlets depending on the substitution pattern and coupling relationships within the pyrimidine framework.
The indole ring system exhibits well-resolved proton signals that provide unambiguous structural confirmation. The indole hydrogen at the 2-position appears as a singlet in the range of 8.0-8.5 parts per million, characteristic of the electron-poor environment created by the adjacent nitrogen atom and the electron-withdrawing pyrimidine substituent [1] [3]. The aromatic protons of the benzene ring within the indole system display distinctive coupling patterns, with the hydrogen at the 4-position appearing as a doublet at 7.5-7.9 parts per million with a coupling constant of approximately 8.5 hertz, indicative of ortho-coupling relationships [3].
The bromine substitution at the 5-position of the indole ring creates a characteristic downfield shift for the adjacent protons, with the hydrogen at the 6-position manifesting as a doublet of doublets in the range of 7.2-7.6 parts per million due to coupling with both the 4-position and 7-position protons [3]. The hydrogen at the 7-position appears as a doublet at 7.3-7.7 parts per million, completing the aromatic substitution pattern analysis.
The amino group attached to the pyrimidine ring generates a characteristic broad signal between 6.5-7.2 parts per million, which can be confirmed through deuterium oxide exchange experiments where the signal disappears upon treatment with heavy water, confirming the presence of exchangeable protons [2] [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy Analysis
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework. The pyrimidine ring carbons exhibit characteristic resonances with the carbon at the 2-position appearing between 160-165 parts per million as a quaternary carbon bearing the amino substituent [2] [3]. The carbons at positions 4 and 6 of the pyrimidine ring appear between 155-160 parts per million as tertiary carbons, confirming the substitution pattern.
The indole ring system demonstrates distinctive carbon chemical shifts that validate the molecular structure. The carbon at the 2-position of the indole ring appears between 130-140 parts per million as a tertiary carbon, while the carbon at the 3-position manifests between 105-115 parts per million as a quaternary carbon bearing the pyrimidine substituent [1] [3]. The quaternary carbons at positions 3a and 7a of the indole system appear at 125-135 and 135-145 parts per million respectively, consistent with their aromatic character and substitution patterns [3].
| Nuclear Magnetic Resonance Parameter | Value Range | Structural Assignment |
|---|---|---|
| Pyrimidine amino group | 6.5-7.2 ppm | Exchangeable protons |
| Pyrimidine ring protons | 8.1-8.9 ppm | Electron-deficient heterocycle |
| Indole 2-position proton | 8.0-8.5 ppm | Adjacent to nitrogen |
| Indole aromatic protons | 7.2-7.9 ppm | Benzene ring system |
| Pyrimidine 2-carbon | 160-165 ppm | Quaternary carbon |
| Indole 3-carbon | 105-115 ppm | Substitution site |
Mass spectrometry analysis of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine provides definitive molecular weight confirmation and fragmentation pattern elucidation. The compound exhibits a molecular ion peak at mass-to-charge ratio 290.1 in positive ion electrospray ionization mode, corresponding to the protonated molecular ion [M+H]+ with an isotopic pattern consistent with the presence of bromine [1] [2].
Electrospray Ionization Mass Spectrometry
Under electrospray ionization conditions, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine demonstrates excellent ionization efficiency, producing the base peak at mass-to-charge ratio 290.1 representing the protonated molecular ion. Additional adduct ions are observed including the sodium adduct [M+Na]+ at mass-to-charge ratio 312.1 and the potassium adduct [M+K]+ at mass-to-charge ratio 328.0, with relative intensities of 15% and 5% respectively [2].
High-resolution mass spectrometry provides precise mass determination with calculated mass-to-charge ratio of 290.0012 for the protonated molecular ion, with experimental values typically within 1-2 millidaltons of the theoretical value, confirming the molecular formula C₁₂H₁₀BrN₄ [1] [2].
Fragmentation Pattern Analysis
The fragmentation behavior of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine under collision-induced dissociation provides structural confirmation through characteristic bond cleavage patterns. The most prominent fragmentation pathway involves loss of the amino group from the pyrimidine ring, generating a fragment ion at mass-to-charge ratio 275.1 with 45% relative intensity [2].
Loss of the bromine atom represents another significant fragmentation pathway, producing a fragment at mass-to-charge ratio 210.1 with 25% relative intensity. This fragmentation confirms the presence of the bromine substituent and provides information about its binding strength within the molecular framework [2].
The indole ring system generates a characteristic fragment ion at mass-to-charge ratio 130.1 with 80% relative intensity, resulting from cleavage of the bond connecting the indole and pyrimidine moieties. This fragmentation pattern is consistent with the electron-rich nature of the indole system and its tendency to stabilize positive charge through resonance [2].
| Mass Spectrometry Parameter | Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|---|
| Molecular ion [M+H]+ | 290.1 | 100% | Complete molecule |
| Amino group loss | 275.1 | 45% | Pyrimidine fragmentation |
| Bromine loss | 210.1 | 25% | Halogen elimination |
| Indole fragment | 130.1 | 80% | Ring system cleavage |
Computational molecular docking studies of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine have provided detailed insights into its binding interactions with protein targets, particularly focusing on kinase enzymes where this compound demonstrates biological activity. These studies utilize high-resolution protein structures and advanced scoring functions to predict binding affinities and interaction modes [1] [4] [5].
Protein Target Interactions
Molecular docking analysis with phosphatidylinositol-3-phosphate 5-kinase demonstrates that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine adopts a favorable binding conformation within the active site pocket. The aminopyrimidine moiety forms critical hydrogen bonds with backbone residues Glu1938 and Leu1940 in the hinge region, with bond distances of approximately 2.1-2.3 angstroms [1]. The indole ring system occupies a hydrophobic pocket formed by amino acid residues including Ile2038, Met1937, and Tyr2037, with the bromine substituent contributing to favorable van der Waals interactions [1].
The calculated binding affinity for phosphatidylinositol-3-phosphate 5-kinase ranges from -8.5 to -9.2 kilocalories per mole, indicating strong binding interactions that correlate well with experimental activity data. These values demonstrate the compound's potential as a selective inhibitor with nanomolar binding constants [1] [4].
Cross-reactivity analysis with tau tubulin kinase 1 reveals binding affinity values between -7.8 to -8.4 kilocalories per mole, indicating moderate selectivity between related kinase targets. The structural alignment studies demonstrate that despite low amino acid sequence conservation, the binding pocket geometries share sufficient similarity to accommodate the indolyl pyrimidinamine scaffold [1].
Binding Mode Analysis
Detailed analysis of the binding mode reveals that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine maintains coplanarity between the pyrimidine and indole rings when bound to the protein target. This planar configuration maximizes π-π stacking interactions with aromatic amino acid residues and optimizes the hydrogen bonding geometry with hinge region residues [1].
The bromine substituent at the 5-position of the indole ring occupies a hydrophobic subpocket that provides additional binding specificity. Computational analysis indicates that the bromine atom forms favorable halogen bonding interactions with carbonyl oxygen atoms of nearby amino acid residues, contributing approximately 1-2 kilocalories per mole to the overall binding affinity [5].
| Protein Target | Binding Affinity (kcal/mol) | Key Interactions | Selectivity Factor |
|---|---|---|---|
| PIKfyve | -8.5 to -9.2 | Hinge hydrogen bonds | Primary target |
| TTBK1 | -7.8 to -8.4 | Similar binding mode | 5-10 fold lower |
| PIM1 kinase | -6.2 to -6.8 | Weaker interactions | 50-100 fold lower |
Density functional theory calculations have been employed to investigate the electronic structure and molecular properties of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, providing fundamental insights into its chemical behavior and reactivity patterns. These computational studies utilize modern exchange-correlation functionals and basis sets to achieve chemical accuracy [6] [7] [8].
Electronic Structure Analysis
Quantum mechanical calculations at the B3LYP/6-311+G(2d,p) level of theory reveal that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine possesses a highest occupied molecular orbital energy between -6.2 to -6.8 electron volts, indicating moderate electron-donating character. The lowest unoccupied molecular orbital energy ranges from -2.1 to -2.7 electron volts, resulting in a HOMO-LUMO gap of 3.5 to 4.7 electron volts [8] [9].
This electronic configuration suggests that the compound exhibits good chemical stability under ambient conditions while maintaining sufficient reactivity for biological interactions. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the indole ring system, particularly at the nitrogen atom and the adjacent carbon framework [8].
The lowest unoccupied molecular orbital shows significant contribution from the pyrimidine ring, especially the carbon atoms adjacent to the nitrogen atoms. This orbital distribution pattern facilitates electron transfer processes that may be relevant to the compound's biological mechanism of action [9].
Molecular Properties and Solvation Effects
Computational analysis incorporating solvation effects through the polarizable continuum model reveals that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine exhibits a dipole moment between 4.2 to 5.8 Debye units in aqueous solution. This significant polarity arises from the electron-withdrawing nature of the pyrimidine ring and the electron-donating characteristics of the indole amino functionality [8].
The molecular volume calculations yield values between 245-265 cubic angstroms, consistent with the compound's moderate size and suggesting favorable pharmacokinetic properties for cellular uptake and distribution. Polarizability values of 28-32 cubic angstroms indicate moderate electronic deformability, which may contribute to induced dipole interactions with protein targets [9].
Thermodynamic analysis reveals that the compound exists predominantly in a planar conformation in solution, with rotation barriers around the indole-pyrimidine bond of approximately 8-12 kilocalories per mole. This conformational preference supports the binding mode predictions from molecular docking studies [8] [9].
| Quantum Mechanical Property | Calculated Value | Physical Significance |
|---|---|---|
| HOMO Energy | -6.2 to -6.8 eV | Electron-donating ability |
| LUMO Energy | -2.1 to -2.7 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 3.5 to 4.7 eV | Chemical stability |
| Dipole Moment | 4.2 to 5.8 D | Molecular polarity |
| Molecular Volume | 245-265 ų | Steric requirements |
| Polarizability | 28-32 ų | Electronic deformability |